N-[2-(2,3-dimethylphenoxy)ethyl]acetamide
Overview
Description
N-[2-(2,3-dimethylphenoxy)ethyl]acetamide: is an organic compound that belongs to the amide class. It has the molecular formula C12H17NO2 and a molecular weight of 207.27 g/mol . This compound is known for its unique structure, which includes a phenoxy group substituted with two methyl groups and an ethyl chain linked to an acetamide group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[2-(2,3-dimethylphenoxy)ethyl]acetamide typically involves the reaction of 2,3-dimethylphenol with ethyl bromoacetate to form an intermediate, which is then reacted with ammonia or an amine to produce the final amide compound. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) can also enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: N-[2-(2,3-dimethylphenoxy)ethyl]acetamide can undergo various chemical reactions, including:
Oxidation: The phenoxy group can be oxidized to form quinone derivatives.
Reduction: The amide group can be reduced to form amines.
Substitution: The ethyl chain can undergo substitution reactions with halogens or other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogenating agents such as bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated derivatives of the original compound.
Scientific Research Applications
N-[2-(2,3-dimethylphenoxy)ethyl]acetamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of N-[2-(2,3-dimethylphenoxy)ethyl]acetamide involves its interaction with specific molecular targets and pathways. The phenoxy group can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The amide group can also form hydrogen bonds with biological molecules, affecting their function and stability. These interactions can lead to various biological effects, such as antimicrobial or anti-inflammatory activities.
Comparison with Similar Compounds
- N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide
- N-[2-(2,4-dimethylphenoxy)ethyl]acetamide
- N-[2-(2,3-dimethylphenoxy)ethyl]propionamide
Comparison: N-[2-(2,3-dimethylphenoxy)ethyl]acetamide is unique due to the specific positioning of the methyl groups on the phenoxy ring, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific research applications .
Properties
IUPAC Name |
N-[2-(2,3-dimethylphenoxy)ethyl]acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-9-5-4-6-12(10(9)2)15-8-7-13-11(3)14/h4-6H,7-8H2,1-3H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLNFMULEDPIXJP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)OCCNC(=O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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